

"2-Ethyl-3-oxohexanoic acid" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-3-oxohexanoic acid**

Cat. No.: **B1254770**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethyl-3-oxohexanoic Acid**: Chemical Properties, Structure, and Biological Significance

Introduction

2-Ethyl-3-oxohexanoic acid is a keto-carboxylic acid of significant interest in the fields of toxicology and metabolic research. It is recognized as a key biomarker for exposure to certain industrial chemicals, particularly phthalate plasticizers. This technical guide provides a comprehensive overview of its chemical properties, structure, biological relevance, and analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

2-Ethyl-3-oxohexanoic acid is a chiral compound, though its properties are often reported for the racemic mixture.

Physicochemical Data

A summary of the key physicochemical properties of **2-Ethyl-3-oxohexanoic acid** is presented below. It is important to note that while many computational properties are available, specific experimental data such as melting and boiling points are not readily found in the literature for the free acid.

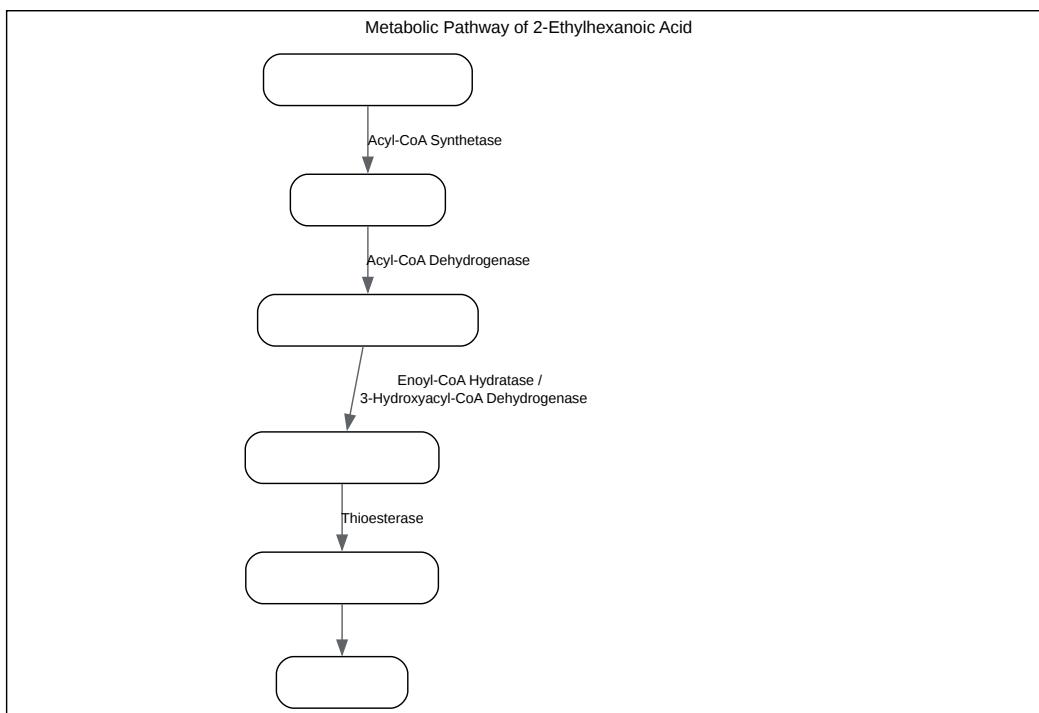
Property	Value	Source
IUPAC Name	2-ethyl-3-oxohexanoic acid	[1]
Molecular Formula	C8H14O3	[1]
Molecular Weight	158.19 g/mol	[1]
Canonical SMILES	CCCC(=O)C(CC)C(=O)O	[1]
InChI Key	DKHKWOWKZHBBGV-UHFFFAOYSA-N	[1]
CAS Number	4384-00-3	[2]
XLogP3-AA (Computed)	1.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	6	[1]
Exact Mass	158.094294304 Da	[1]
Topological Polar Surface Area	54.4 Å ²	[1]

Chemical Structure

The two-dimensional structure of **2-Ethyl-3-oxohexanoic acid** illustrates its key functional groups: a carboxylic acid and a ketone.

2D structure of **2-Ethyl-3-oxohexanoic acid**.

Biological Relevance and Metabolic Pathway

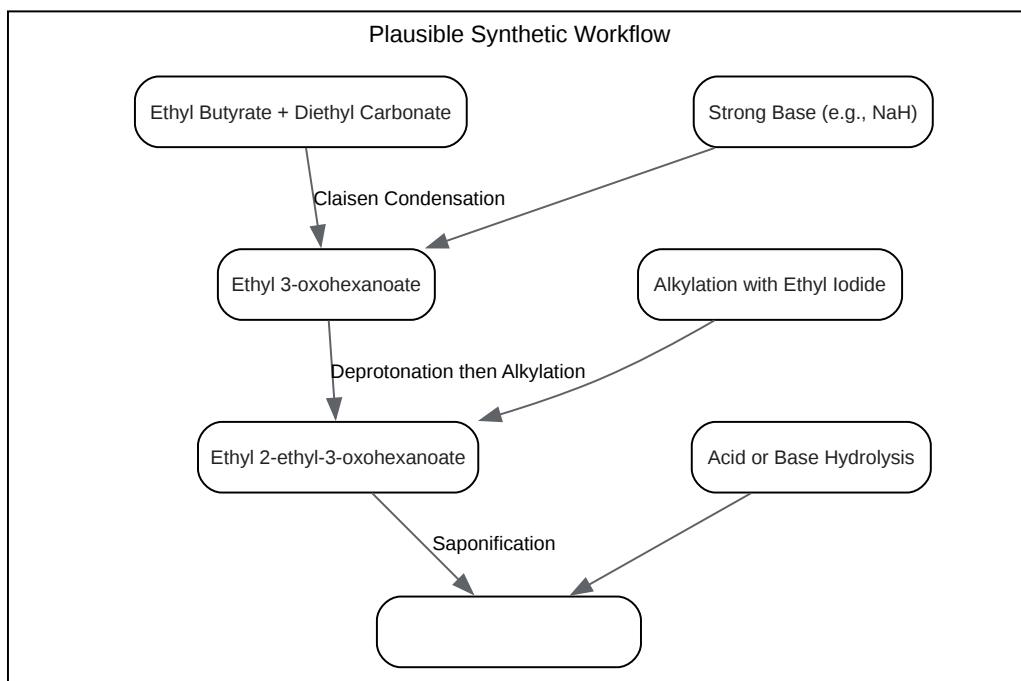

2-Ethyl-3-oxohexanoic acid is not an endogenous metabolite but rather a product of the metabolism of xenobiotics.

Metabolite of 2-Ethylhexanoic Acid (2-EHA)

The primary biological significance of **2-Ethyl-3-oxohexanoic acid** is its role as the major urinary metabolite of 2-ethylhexanoic acid (2-EHA) in humans.^{[3][4]} 2-EHA is itself a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.^{[3][4]} Therefore, the presence of **2-Ethyl-3-oxohexanoic acid** in urine is a reliable indicator of exposure to DEHP.

Metabolic Pathway: Beta-Oxidation of 2-EHA

The formation of **2-Ethyl-3-oxohexanoic acid** from 2-EHA occurs via the beta-oxidation pathway.^{[3][4]} This metabolic process is crucial for the detoxification and excretion of 2-EHA.


[Click to download full resolution via product page](#)

Metabolism of 2-EHA to **2-Ethyl-3-oxohexanoic acid**.

Experimental Protocols

Synthesis of **2-Ethyl-3-oxohexanoic Acid**

A common synthetic route to β -keto acids involves the saponification of the corresponding β -keto ester, which can be synthesized via a Claisen condensation. A plausible synthetic workflow for **2-Ethyl-3-oxohexanoic acid** is outlined below.

[Click to download full resolution via product page](#)

Proposed synthesis of **2-Ethyl-3-oxohexanoic acid**.

Methodology:

- **Claisen Condensation:** Ethyl butyrate is treated with a strong base, such as sodium hydride, to form an enolate. This enolate then reacts with diethyl carbonate in a nucleophilic acyl substitution to yield ethyl 3-oxohexanoate.
- **Alkylation:** The resulting β -keto ester is deprotonated at the α -carbon with a suitable base, and the resulting enolate is alkylated with ethyl iodide to introduce the ethyl group at the 2-position, forming ethyl 2-ethyl-3-oxohexanoate.

- Hydrolysis: The final ester is hydrolyzed under acidic or basic conditions to yield **2-Ethyl-3-oxohexanoic acid**. Subsequent acidification (if basic hydrolysis is used) and purification would be necessary to isolate the final product.

Analytical Protocol: Quantification in Urine

The quantification of **2-Ethyl-3-oxohexanoic acid** in urine is critical for human biomonitoring studies. A validated method involves gas chromatography-mass spectrometry (GC-MS).^[3]

Methodology:

- Sample Preparation: A urine sample is collected. Due to the instability of **2-Ethyl-3-oxohexanoic acid**, which can readily decarboxylate to 4-heptanone, immediate derivatization is crucial.^[3]
- Derivatization: The urine extract is immediately methylated. This is a critical step to prevent the decarboxylation of the β -keto acid.^[3]
- Extraction: The methylated analyte is extracted from the aqueous urine matrix into an organic solvent.
- GC-MS Analysis: The organic extract is injected into a gas chromatograph for separation, and the eluting compounds are detected and quantified by a mass spectrometer. The use of a labeled internal standard is recommended for accurate quantification.

Conclusion

2-Ethyl-3-oxohexanoic acid serves as a vital biomarker for assessing human exposure to DEHP, a ubiquitous environmental contaminant. Understanding its chemical properties, metabolic origins, and analytical methods is essential for toxicological risk assessment and for professionals in drug development who may encounter this metabolite in preclinical or clinical studies. The instability of this β -keto acid presents analytical challenges that must be addressed through appropriate derivatization techniques to ensure accurate quantification. Further research into its potential biological activities beyond being a simple metabolite may be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Ethyl-3-oxohexanoic acid" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254770#2-ethyl-3-oxohexanoic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com